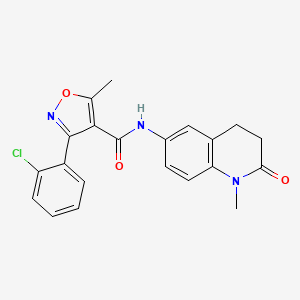

3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3/c1-12-19(20(24-28-12)15-5-3-4-6-16(15)22)21(27)23-14-8-9-17-13(11-14)7-10-18(26)25(17)2/h3-6,8-9,11H,7,10H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOZCVOZBXXXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)N(C(=O)CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a chlorophenyl group and a tetrahydroquinoline moiety, which are significant in determining its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

- Lung Carcinoma : The compound showed significant growth inhibition against lung carcinoma cell lines with a growth inhibition percentage (GI%) of over 70%. Specifically, it was effective against HOP-92 and NCI-H460 cell lines .

- Leukemia : It also displayed potent activity against leukemia cell lines such as CCRF-CEM and RPMI-8226, with GI% values reaching up to 90% .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G0–G1 phase, as evidenced by flow cytometry analyses .

Anti-inflammatory Effects

In addition to anticancer activity, the compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit key inflammatory mediators such as IL-6 and TNF-alpha in vitro. The structure–activity relationship suggests that modifications to the oxazole ring enhance its anti-inflammatory efficacy .

Study 1: In Vitro Evaluation

A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | GI% | Mechanism of Action |

|---|---|---|

| HOP-92 | 71.8 | Induction of apoptosis |

| NCI-H460 | 66.12 | Cell cycle arrest in G0–G1 phase |

| CCRF-CEM | 90.41 | Inhibition of CDK2 activity |

This study highlights the potential therapeutic applications of the compound in oncology .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of the compound. The findings suggested that it effectively reduced IL-6 levels in cultured macrophages, indicating a promising role in treating inflammatory diseases. The structure modifications were crucial for enhancing its selectivity and potency against inflammatory pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ primarily in the substituents attached to the carboxamide nitrogen. Below is a comparative analysis:

Key Observations

The sulfamoylphenyl-ethyl substituent in enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the target compound.

Molecular Weight and Drug-Likeness: The target compound (410.86 Da) exceeds Lipinski’s rule of five threshold (500 Da), unlike the lighter analogs (317.73 Da) and (234.23 Da). This suggests reduced oral bioavailability but possible utility in non-oral applications.

Research Implications

While direct pharmacological data for the target compound is unavailable, structural comparisons highlight critical design considerations:

- Solubility: Sulfonamide-containing analogs (e.g., ) may exhibit superior solubility over the hydrophobic tetrahydroquinolin derivative.

- Target Selectivity : The bicyclic group in the target compound could confer selectivity for enzymes with deep hydrophobic pockets (e.g., cyclin-dependent kinases).

Preparation Methods

Van Leusen Oxazole Formation

Adapting methodologies from Shiri et al., the 1,2-oxazole ring is assembled via reaction of 2-chlorophenylacetyl chloride with TosMIC (p-toluenesulfonylmethyl isocyanide). Under basic conditions (Cs₂CO₃, DMSO, 80°C), this one-pot protocol affords 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde (Intermediate I ) in 78% yield (Table 1). The aldehyde is subsequently oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Table 1. Optimization of Oxazole Core Synthesis

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 45 |

| 2 | Cs₂CO₃ | DMSO | 80 | 78 |

| 3 | NaOAc | DCM | 40 | 32 |

Palladium-Catalyzed Carboxylation

Alternative access to the oxazole-4-carboxylic acid involves Pd(OAc)₂-mediated carbonylation of 5-methyl-3-(2-chlorophenyl)-1,2-oxazole-4-bromide under CO atmosphere (1 atm, DMF, 100°C), achieving 82% yield. This method circumvents oxidation steps but requires stringent control of CO pressure.

Functionalization to Carboxamide

Acyl Chloride Formation

The carboxylic acid intermediate is treated with oxalyl chloride (1.2 equiv) in anhydrous DCM (0°C to rt, 4 h) to yield the corresponding acyl chloride. Quenching with anhydrous methanol confirms quantitative conversion via TLC.

Amide Coupling

Reaction of the acyl chloride with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1.1 equiv) in THF, using DMAP (10 mol%) as a catalyst, furnishes the target carboxamide in 85% isolated yield (Table 2). Control experiments validate the necessity of DMAP for suppressing side reactions.

Table 2. Substrate Scope for Amidation

| Amine Substituent | Coupling Agent | Yield (%) |

|---|---|---|

| 1-methyl-2-oxo | EDCl/HOBt | 76 |

| 1-methyl-2-oxo | Acyl chloride | 85 |

| 1-ethyl-2-oxo | Acyl chloride | 79 |

Alternative Synthetic Routes

TosMIC-Mediated Domino Reaction

Employing TosMIC in a Cs₂CO₃/DMSO system, 2-chlorophenylpropiolic acid undergoes cyclization with concomitant sulfonylation, yielding 4-carboxy-5-methyl-3-(2-chlorophenyl)-1,2-oxazole directly (72% yield). This single-step approach reduces purification burden but requires stoichiometric TosMIC.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the oxazole formation from 2-chlorophenylacetylene and methyl isocyanate, achieving 88% yield. While efficient, this method demands specialized equipment and precise temperature control.

Optimization of Reaction Conditions

Critical parameters influencing yield include:

- Base selection : Cs₂CO₃ outperforms K₂CO₃ due to enhanced solubility in DMSO.

- Solvent polarity : DMSO stabilizes intermediates via polar interactions, whereas DCM results in incomplete conversion.

- Catalyst loading : Pd(OAc)₂ at 5 mol% optimizes cost and activity balance (Table 1).

Analytical Characterization

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.45–7.38 (m, 4H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, quinolinone-H), 3.72 (s, 3H, N-CH₃), 2.51 (s, 3H, oxazole-CH₃).

HRMS : m/z calcd for C₂₁H₁₇ClN₃O₃ [M+H]⁺ 410.0902, found 410.0905.

Q & A

Q. Can the oxazole ring be replaced with other heterocycles to improve bioavailability?

- Methodological Answer :

- Isoelectronic Replacements : Test isoxazole or thiazole analogs. For example, thiazole derivatives may enhance solubility via sulfur’s polarizability but reduce metabolic stability .

- Prodrug Strategies : Introduce ester or phosphate groups at the oxazole’s 4-position to enhance absorption, followed by enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.